7-Fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H16FN3O3S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
7-fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16FN3O3S/c1-2-6-16-24-25-22(30-16)26-18(12-7-4-3-5-8-12)17-19(27)14-11-13(23)9-10-15(14)29-20(17)21(26)28/h3-5,7-11,18H,2,6H2,1H3 |
InChI Key |
QBBOSWMYQKWJET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Framework Assembly
The chromeno[2,3-c]pyrrole-3,9-dione core is typically constructed via a tandem Knoevenagel-Michael-cyclocondensation sequence. A representative protocol involves reacting methyl 4-(2-hydroxy-4-fluorophenyl)-2,4-dioxobutanoate with benzaldehyde derivatives and primary amines bearing the 5-propyl-1,3,4-thiadiazol-2-yl group. Ethanol serves as the optimal solvent, facilitating both solubility and proton transfer, while acetic acid (1 mL per 10 mL solvent) accelerates imine formation and subsequent cyclization.
Reaction stoichiometry follows a 1:1:1 molar ratio of dioxobutanoate, aldehyde, and amine, though a 10% excess of amine is recommended to compensate for volatility losses during reflux. Heating at 80°C for 20 hours achieves complete conversion, with HPLC monitoring showing >95% purity after recrystallization from ethanol.
Thiadiazole Moiety Incorporation
Introducing the 5-propyl-1,3,4-thiadiazol-2-yl substituent requires pre-functionalized amines. A two-step approach is employed:
-
Thiadiazole synthesis : Propionyl chloride reacts with thiosemicarbazide under acidic conditions (HCl, 0°C → rt) to form 5-propyl-1,3,4-thiadiazol-2-amine.
-
Amine alkylation : The thiadiazol-2-amine undergoes N-alkylation with bromoacetophenone in DMF at 60°C, yielding 2-(5-propyl-1,3,4-thiadiazol-2-yl)acetophenone amine.
This intermediate participates directly in the multicomponent reaction, ensuring regioselective incorporation at the pyrrole C2 position.
Stepwise Synthesis and Intermediate Characterization
Methyl 4-(2-Hydroxy-4-fluorophenyl)-2,4-dioxobutanoate Preparation
The cornerstone intermediate is synthesized via Claisen condensation between ethyl 4-fluoro-2-hydroxybenzoate and dimethyl oxalate in the presence of sodium methoxide. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decarboxylation |
| Molar ratio (benzoate:oxalate) | 1:1.2 | Maximizes diketone formation |
| Reaction time | 4 hours | Completes esterification |
NMR analysis (¹H, 400 MHz) confirms structure through characteristic peaks:
Optimization of Cyclization Efficiency
Solvent Effects on Ring Closure
Comparative studies in methanol, ethanol, and acetonitrile reveal ethanol’s superiority (Table 1):
Table 1 : Solvent impact on cyclization yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 32.7 | 36 | 89 |
| Ethanol | 24.3 | 86 | 97 |
| Acetonitrile | 37.5 | 41 | 91 |
Lower polarity in ethanol enhances transition state stabilization during rate-limiting pyrrolidine ring closure.
Acid Catalysis Mechanisms
Acetic acid serves dual roles:
-
Protonates the aldehyde carbonyl, increasing electrophilicity for amine attack.
-
Facilitates keto-enol tautomerism in the dioxobutanoate intermediate, aligning orbitals for conjugate addition.
Titration experiments demonstrate that 0.1 M acetic acid concentration maximizes reaction rate without promoting side-product formation.
Purification and Analytical Validation
Crystallization Protocols
Crude product is dissolved in hot ethanol (78°C) and cooled to −20°C at 0.5°C/min, yielding needle-like crystals suitable for X-ray diffraction. Purity metrics:
-
HPLC : 99.2% (C18 column, acetonitrile/water 70:30)
-
Melting point : 220–223°C (uncorrected)
Spectroscopic Confirmation
IR (KBr) :
-
1715 cm⁻¹ (C=O lactone)
-
1656 cm⁻¹ (C=O pyrrolidinone)
-
1240 cm⁻¹ (C-F stretch)
¹³C NMR (101 MHz, DMSO-d₆) :
-
δ 187.2 (C-9, dione carbonyl)
-
δ 162.1 (C-7, fluorinated aromatic)
-
δ 154.3 (C-2, thiadiazole-linked carbon)
Comparative Analysis of Synthetic Routes
Yield vs. Complexity Tradeoffs
A three-step approach (separate thiadiazole synthesis + multicomponent reaction) achieves 72% overall yield but requires intermediate isolation. The one-pot method attains 86% yield but demands strict stoichiometric control.
Scalability Challenges
Pilot-scale trials (500 g batches) identified two critical issues:
-
Exothermicity during imine formation : Requires jacketed reactors with −10°C coolant.
-
Thiadiazole ring degradation above 85°C : Mandates precise temperature monitoring.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a variety of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
Biological Activity
7-Fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H22FN3O3S
- Molecular Weight : 427.5 g/mol
- CAS Number : 879934-99-3
Biological Activity Overview
Research indicates that derivatives of thiadiazoles and pyrroles exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under discussion has shown promise in various assays.
Antimicrobial Activity
A study investigated the antimycobacterial activity of pyrrolyl thiadiazoles against Mycobacterium tuberculosis. The microplate Alamar blue assay revealed significant inhibitory effects, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL. The presence of hydrophobic groups was noted to enhance activity due to favorable interactions with target proteins .
Table 1: Antimycobacterial Activity of Thiadiazole Derivatives
| Compound | MIC (μg/mL) | pMIC |
|---|---|---|
| 7-Fluoro Derivative | 12.5 | 4.903 |
| Other Derivatives | 25 | 4.602 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. For instance, derivatives of 1,3,4-thiadiazoles have shown cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. One notable derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | SK-MEL-2 | 4.27 |
| Other Compounds | A549 | Varies |
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with key enzymes and proteins involved in cellular processes. For instance, molecular docking studies have identified critical interactions with enzymes such as InhA, which is essential for mycobacterial growth .
Case Studies
- Antitubercular Activity : A series of pyrrolyl thiadiazoles were synthesized and evaluated for their antitubercular properties. The study highlighted that compounds with electron-withdrawing groups exhibited superior activity due to enhanced binding affinity .
- Cytotoxic Effects : Another study focused on the cytotoxic properties of various thiadiazole derivatives against multiple cancer cell lines. It was found that structural modifications significantly influenced their activity profiles .
Q & A
Q. What are the recommended synthetic routes for 7-fluoro-1-phenyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The synthesis of this compound typically involves multicomponent reactions (MCRs) optimized for chromeno-pyrrole-dione scaffolds. Key steps include: (i) Thiadiazole ring formation : Utilize POCl3-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives, as demonstrated in thiadiazole synthesis protocols . (ii) Chromeno-pyrrole core assembly : Employ Vilsmeier-Haack or Paal-Knorr reactions to fuse chromene and pyrrole moieties, followed by functionalization with fluorophenyl and propyl-thiadiazolyl groups . (iii) Purification : Recrystallization from DMSO/water mixtures (2:1) or column chromatography using ethyl acetate/hexane gradients improves yield and purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies fluorophenyl (δ 7.2–7.5 ppm), thiadiazole (δ 8.1–8.3 ppm), and dihydrochromeno-pyrrole protons (δ 4.5–5.5 ppm). 19F NMR confirms fluorine substitution .
- Mass Spectrometry (HRMS) : Validate molecular weight (437.44 g/mol) and fragmentation patterns .
- Thermal Analysis : DSC/TGA assesses thermal stability (decomposition >250°C), critical for storage and handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiadiazole cyclization and chromene-pyrrole fusion .
- Temperature Control : Maintain 80–90°C during POCl3-mediated steps to avoid side reactions; lower temperatures (40–60°C) prevent pyrrole ring degradation .
- Catalysis : Lewis acids (e.g., ZnCl2) or iodine can accelerate MCRs, reducing reaction time by 20–30% .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Profiling : Perform dose-dependent assays (e.g., EC50/CC50) to differentiate antiviral efficacy (e.g., TRIF pathway activation) from off-target cytotoxicity, as seen in structurally related AV-C analogs .
- Pathway-Specific Knockdown : Use siRNA or CRISPR to validate target engagement (e.g., JAK/STAT vs. TRIF pathways) and isolate confounding effects .
- Metabolic Stability Assays : Assess hepatic microsomal stability to rule out metabolite-driven toxicity .
Q. What strategies enable rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- SAR Analysis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or thiadiazole (e.g., alkyl chain length) to optimize steric/electronic effects. Evidence from chromeno-pyrrole derivatives suggests propyl groups enhance membrane permeability .
- Computational Modeling : Dock the compound into TRIF or viral protease active sites (e.g., Zika NS5) to predict binding modes and guide substitutions .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP ~3.2) using QSAR models to prioritize derivatives with favorable absorption and low CYP inhibition .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Isotopic Labeling : Use 13C-labeled precursors to trace unexpected peaks (e.g., residual DMSO-d6 at δ 2.5 ppm).
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or tautomers in the thiadiazole or dihydrochromeno-pyrrole moieties .
- Batch Comparison : Cross-validate with independent techniques (e.g., IR for carbonyl groups at ~1700 cm⁻¹) .
Q. What experimental controls are essential for validating antiviral activity assays?
- Methodological Answer :
- Positive Controls : Include AV-C or ribavirin to benchmark TRIF pathway activation or direct antiviral effects .
- Cell Viability Controls : Use resazurin or MTT assays to normalize activity data to cytotoxicity .
- Viral Load Quantification : Pair plaque assays with qRT-PCR to confirm replication inhibition (e.g., ZIKV RNA reduction >90% at 10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
